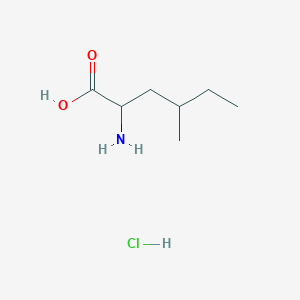

2-Amino-4-methylhexanoic acid hydrochloride

説明

2-Amino-4-methylhexanoic acid hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is also known by its IUPAC name, 4-methylnorleucine hydrochloride . This compound is typically found in a powdered form and is used in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylhexanoic acid hydrochloride involves the reaction of 4-methylhexanoic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

Temperature: Room temperature

Solvent: Water or ethanol

Catalyst: None required

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactants: 4-methylhexanoic acid and ammonia

Reaction Vessel: Large-scale reactors

Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.

化学反応の分析

Types of Reactions:

Oxidation: 2-Amino-4-methylhexanoic acid hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Ketones or aldehydes

Reduction: Alcohols

Substitution: Substituted amines or amides

科学的研究の応用

Pharmaceutical Research and Development

(2S)-2-Amino-4-methylhexanoic acid hydrochloride is used as a reference standard in pharmaceutical research and development. It helps in the identification, quantification, and purity assessment of L-isoleucine in pharmaceutical formulations and biological samples, which is crucial for ensuring the accuracy and consistency of tested materials in drug development and quality control.

Biochemical Research

In biochemical research, 2-Amino-4-methylhexanoic acid hydrochloride is utilized to study protein structure and function. As a building block of proteins, L-isoleucine's specific positioning influences protein folding and activity. The high purity of the hydrochloride salt allows researchers to study the impact of L-isoleucine on protein behavior in a controlled manner.

Plant Resistance Induction

Natural 2-amino-3-methylhexanoic acid (AMHA) has been shown to induce plant resistance to temperature stress and pathogen infection .

Temperature Stress: Pretreatment with AMHA can induce resistance to both high and low temperatures in plants such as wheat, strawberry, and tomato seedlings . AMHA pretreatment protected wheat leaves from damage caused by B. graminis, and it effectively elicited wheat resistance against powdery mildew by suppressing fungal growth and infection on plants .

Pathogen Infection: AMHA pretreatment can also induce plant defense against TSWV (Tomato spotted wilt virus) infection, even at very low concentrations .

Synthesis and Industrial Applications

The synthesis of (2S)-2-amino-4-methylhexanoic acid hydrochloride typically starts with leucine and uses batch processing methods to scale up production while maintaining quality and consistency. These reactions allow for the synthesis of various derivatives that can be used in different scientific and industrial applications.

Role in Biological Systems

This compound plays a crucial role in biological systems, being involved in protein synthesis and metabolism. Research indicates that it interacts with specific molecular targets involved in amino acid metabolism and acts as a substrate for enzymatic reactions critical for protein biosynthesis and cellular metabolism. Variations in its concentration can affect protein structure and function.

Structural Relationships with Other Compounds

Several compounds share structural similarities with (2S)-2-amino-4-methylhexanoic acid hydrochloride:

- Leucine: An essential amino acid involved in protein synthesis and a precursor to several metabolic pathways.

- Isoleucine: An essential branched-chain amino acid important for muscle metabolism and immune function.

- Valine: Another branched-chain amino acid that plays a role in muscle growth and energy production.

作用機序

The mechanism of action of 2-Amino-4-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes involved in amino acid metabolism and protein synthesis. It may also interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .

類似化合物との比較

- 2-Amino-4-methylpentanoic acid hydrochloride

- 2-Amino-4-ethylhexanoic acid hydrochloride

- 2-Amino-4-methylbutanoic acid hydrochloride

Comparison:

- 2-Amino-4-methylhexanoic acid hydrochloride has a unique structure with a longer carbon chain compared to 2-Amino-4-methylpentanoic acid hydrochloride, which may result in different chemical and biological properties.

- The presence of a methyl group at the fourth position in this compound distinguishes it from 2-Amino-4-ethylhexanoic acid hydrochloride, which has an ethyl group instead.

- Compared to 2-Amino-4-methylbutanoic acid hydrochloride, the longer carbon chain in this compound may affect its solubility and reactivity .

生物活性

2-Amino-4-methylhexanoic acid hydrochloride, also known as L-isoleucine hydrochloride, is a significant amino acid derivative that plays crucial roles in biological systems. This compound is a hydrochloride salt of the amino acid 2-amino-4-methylhexanoic acid, which is essential for protein synthesis and various metabolic processes. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C7H15ClN2O2

- Molecular Weight: Approximately 178.66 g/mol

- Solubility: Highly soluble in water due to its hydrochloride form, enhancing its applications in biochemical research.

The biological activity of this compound is primarily attributed to its role as a substrate in protein synthesis and its interaction with various molecular targets:

- Protein Synthesis:

-

Metabolism Modulation:

- Interacts with enzymes involved in amino acid metabolism, potentially modulating their activity.

- Influences neurotransmitter activity, indicating potential therapeutic effects in neurological contexts .

-

Therapeutic Potential:

- Investigated for its role in muscle metabolism and recovery, particularly in sports medicine .

- May have applications in treating conditions related to amino acid deficiencies or metabolic disorders.

Biological Activities

This compound exhibits several notable biological activities:

- Buffering Capacity: Functions as a non-ionic organic buffer in physiological conditions, maintaining pH stability .

- Cytotoxicity Studies: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, although further research is needed to establish therapeutic indices .

Table 1: Summary of Biological Activities

Case Study: Muscle Recovery

A study investigated the impact of L-isoleucine supplementation on muscle recovery post-exercise. Participants who received this compound showed improved muscle repair markers compared to a control group. This suggests that this compound may enhance recovery through its role in protein metabolism .

Case Study: Neurotransmitter Modulation

Research has shown that this compound can interact with neurotransmitter receptors, potentially affecting mood and cognitive functions. In animal models, administration led to enhanced neurotransmitter release, indicating its possible use in treating mood disorders .

特性

IUPAC Name |

2-amino-4-methylhexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-5(2)4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQQAYQGFFZOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384427-42-2 | |

| Record name | 2-amino-4-methylhexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。